

Physicochemical properties of N-alpha-Formyl-D-leucine

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Compound of Interest

Compound Name: **N-alpha-Formyl-D-leucine**

Cat. No.: **B2395151**

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An In-depth Technical Guide to the Physicochemical Properties of **N-alpha-Formyl-D-leucine**

Introduction: Unveiling a Key Chiral Building Block

N-alpha-Formyl-D-leucine is a derivative of the essential amino acid D-leucine, distinguished by a formyl group attached to its alpha-amino nitrogen. While its L-enantiomer, N-Formyl-L-leucine, is often highlighted for its role as an intermediate in the synthesis of the weight-management drug Orlistat, the D-form holds significant value in its own right, particularly in the realms of medicinal chemistry and drug discovery.^[1] The incorporation of "unnatural" D-amino acids into peptide chains is a cornerstone strategy for developing peptidomimetics with enhanced metabolic stability, altered receptor affinity, and improved bioavailability.^[2] The formyl group serves as a simple, yet effective, protecting group for the amine, allowing for selective chemical modifications at other sites of the molecule. This guide provides a comprehensive exploration of the core physicochemical properties of **N-alpha-Formyl-D-leucine**, details established analytical methodologies for its characterization, and discusses its applications for researchers and drug development professionals.

Core Physicochemical & Chemical Properties

A precise understanding of the fundamental properties of **N-alpha-Formyl-D-leucine** is critical for its effective application in synthesis, formulation, and analytical development. These properties dictate its behavior in various chemical environments and are foundational to predicting its reactivity, stability, and compatibility with other substances.

Chemical and Physical Data Summary

The key identifying and physical characteristics of **N-alpha-Formyl-D-leucine** are summarized below. This data is essential for laboratory handling, analytical method setup, and regulatory documentation.

Property	Value	Source(s)
CAS Number	44978-39-4	[3] [4] [5]
Molecular Formula	C ₇ H ₁₃ NO ₃	[3] [4] [5]
Molecular Weight	159.18 - 159.2 g/mol	[4] [5]
IUPAC Name	(2R)-2-formamido-4-methylpentanoic acid	[3] [5]
Appearance	White to off-white solid/crystalline powder	[1] [3]
Melting Point	132°C to 144°C	[3] [5]
Optical Rotation	+40° ± 2.0° (c=1 in water)	[3]
InChI Key	HFBHOAHFRNLZGN-MDOHGIEYNA-N	[3] [5]
Canonical SMILES	CC(C)C--INVALID-LINK--C(O)=O	[3] [5]

Solubility Profile

The solubility of a compound is a critical parameter for reaction chemistry, purification, and the development of analytical methods. While specific quantitative data for the D-enantiomer is sparse, the solubility is expected to be highly comparable to its L- and DL- counterparts. The presence of both a polar carboxyl group and a formylamide group, contrasted with the nonpolar isobutyl side chain, gives it moderate solubility characteristics.

Solvent	Solubility	Notes	Source(s)
Water	Soluble	Solubility is enhanced in hot water and at pH extremes due to the ionization of the carboxyl group.	[6] [7]
Dimethyl Sulfoxide (DMSO)	~100 mg/mL	Data for the L-form; ultrasonic assistance may be needed.	[8] [9]
Ethanol	Soluble	Estimated solubility of ~30 mg/mL based on similar compounds.	[9]
N,N-Dimethylformamide (DMF)	Soluble	Estimated solubility of ~30 mg/mL based on similar compounds.	[9]

Insight: The amphiphilic nature of **N-alpha-Formyl-D-leucine** allows for its use in a variety of solvent systems. For synthetic applications, polar aprotic solvents like DMF are common, while for analytical purposes, especially reverse-phase HPLC, mixtures of water with acetonitrile or methanol are typical. The pH-dependent aqueous solubility is a key lever for extraction and purification protocols.

Acidity and pKa

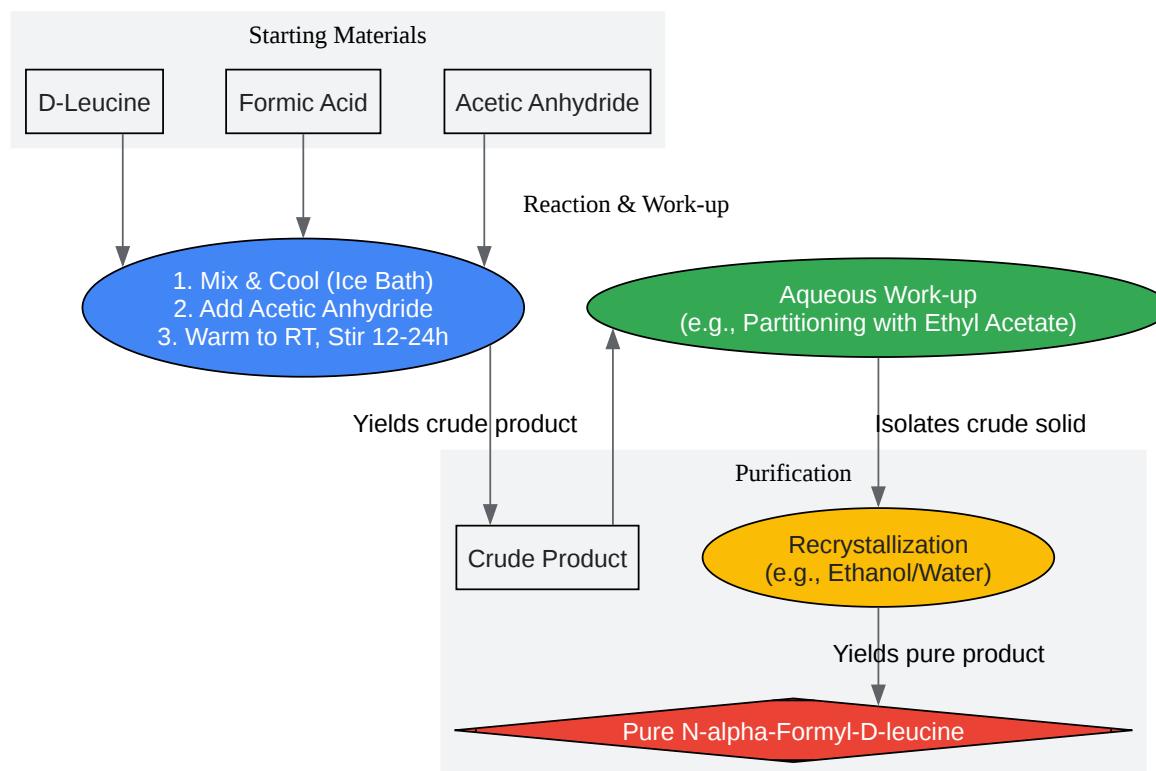
The acidity of **N-alpha-Formyl-D-leucine** is primarily defined by its carboxylic acid group. The pKa value is crucial for understanding the ionization state of the molecule at a given pH, which influences its solubility, reactivity, and chromatographic behavior. The pKa of the α -carboxyl group in the parent amino acid, Leucine, is approximately 2.36.[\[10\]](#) The N-formylation replaces the basic amino group ($pK_b \sim 9.60$) with a neutral amide, thus the molecule's overall acidic character is dominated by the carboxyl function. Therefore, at physiological pH (~ 7.4), the molecule will exist almost exclusively as its conjugate base, the carboxylate anion.

Synthesis and Stereochemical Integrity

The synthesis of N-formyl amino acids is a well-established process in organic chemistry. The primary challenge lies in maintaining the stereochemical integrity of the chiral center, which is paramount for pharmaceutical applications.

General Synthesis Pathway: Formylation

A common and efficient method for the N-formylation of an amino acid involves the in-situ generation of a reactive formylating agent, such as acetic formic anhydride, from a mixture of formic acid and acetic anhydride.^[11] This approach is favored for its high yield and relatively simple procedure.



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Caption: General workflow for the synthesis of **N-alpha-Formyl-D-leucine**.

Expert Insight: The slow, dropwise addition of acetic anhydride at low temperatures is critical to control the exothermic reaction and prevent the formation of side products. Monitoring the reaction by Thin-Layer Chromatography (TLC) is a self-validating step to ensure the complete consumption of the starting D-leucine before proceeding to the work-up phase.

Analytical Methodologies for Quality Control

Rigorous analytical testing ensures the identity, purity, and quality of **N-alpha-Formyl-D-leucine**. A multi-faceted approach combining chromatographic and spectroscopic techniques is standard practice.

Protocol: Purity Determination by High-Performance Liquid Chromatography (HPLC)

HPLC is the cornerstone for assessing the purity of non-volatile and thermally labile compounds like N-formyl amino acids.^[12] A reverse-phase method is typically employed.

Objective: To quantify the purity of **N-alpha-Formyl-D-leucine** and detect any related impurities.

Materials:

- **N-alpha-Formyl-D-leucine** sample
- HPLC-grade acetonitrile (ACN)
- HPLC-grade water
- Trifluoroacetic acid (TFA) or Formic acid
- Volumetric flasks and pipettes
- HPLC system with UV detector

- C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 μ m)

Procedure:

- Mobile Phase Preparation:
 - Mobile Phase A: 0.1% TFA (or Formic Acid) in Water.
 - Mobile Phase B: 0.1% TFA (or Formic Acid) in Acetonitrile.
 - Degas both mobile phases prior to use.
- Standard/Sample Preparation:
 - Accurately weigh approximately 10 mg of the **N-alpha-Formyl-D-leucine** reference standard and sample into separate 10 mL volumetric flasks.
 - Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B to create a 1 mg/mL solution.
- Chromatographic Conditions (Typical):
 - Column: C18, 4.6 x 150 mm, 5 μ m
 - Flow Rate: 1.0 mL/min
 - Injection Volume: 10 μ L
 - Detection: UV at 210 nm
 - Column Temperature: 30°C
 - Gradient Program:
 - 0-2 min: 5% B
 - 2-15 min: Ramp to 95% B
 - 15-18 min: Hold at 95% B

- 18-18.1 min: Return to 5% B
- 18.1-25 min: Equilibrate at 5% B
- Data Analysis:
 - Integrate the peak areas in the resulting chromatogram.
 - Calculate the purity of the sample by the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.

Trustworthiness: This protocol is self-validating. The use of a gradient elution ensures that impurities with a wide range of polarities are separated and detected. The final equilibration step is crucial for ensuring the reproducibility of retention times between injections, a hallmark of a robust analytical method.



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Caption: Workflow for HPLC purity analysis of **N-alpha-Formyl-D-leucine**.

Applications in Research and Drug Development

The unique stereochemistry of **N-alpha-Formyl-D-leucine** makes it a valuable building block for creating novel therapeutic agents with improved pharmacological profiles.

- Peptidomimetics and Drug Stability: The primary application is in the synthesis of peptides containing unnatural D-amino acids. Peptides constructed with D-amino acids are resistant to degradation by proteases, which selectively cleave peptide bonds between L-amino acids. This significantly increases the in-vivo half-life of peptide-based drugs.[\[2\]](#)

- Chiral Synthesis: It serves as a defined chiral starting material for the synthesis of more complex molecules where the stereochemistry of the leucine side chain is critical for biological activity.
- Biochemical Probes: While less common than its L-methionine counterpart, N-formylated amino acids can be used to study N-formyl peptide receptors (FPRs), which are involved in the innate immune response.^[13] **N-alpha-Formyl-D-leucine** could serve as a tool to probe the stereochemical sensitivity of these receptors.

Conclusion

N-alpha-Formyl-D-leucine is more than a simple amino acid derivative; it is a specialized chemical tool with well-defined physicochemical properties. Its defined stereochemistry, coupled with the protective formyl group, makes it an important building block for medicinal chemists aiming to overcome the inherent metabolic instability of peptide-based therapeutics. A thorough understanding of its solubility, stability, and analytical characterization, as detailed in this guide, is fundamental to leveraging its full potential in the design and development of next-generation drugs.

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